N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c19-16(11-22-14-5-2-1-3-6-14)18-12-17(20,13-8-9-13)15-7-4-10-21-15/h1-7,10,13,20H,8-9,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWJTCDHYLQRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)COC2=CC=CC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl and furan intermediates, followed by their coupling with phenoxyacetamide under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds with analogous functional groups (e.g., phenoxyacetamide cores, cyclopropane/cyclohexane substituents, or heterocyclic motifs) to highlight structural, synthetic, and pharmacological differences.
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Implications
- Anti-inflammatory Activity: The norbornane-based acetamide in demonstrated significant anti-inflammatory effects in rodent models, suggesting that the target compound’s phenoxyacetamide core may share similar COX-2 inhibition mechanisms.
- Role of Halogenation: The fluorophenyl group in and chloroacetamide in highlight the importance of halogenation in modulating lipophilicity and target binding. The absence of halogens in the target compound may shift its selectivity toward non-halogen-dependent pathways.
Physicochemical Properties
- Melting Points : The cyclohexyl derivative in has a melting point of 150–152°C, likely due to strong intermolecular hydrogen bonding. The target compound’s cyclopropyl and furan substituents may lower its melting point, favoring solubility in organic solvents.
- Hydrogen Bonding : Intramolecular C–H···O interactions observed in could stabilize the target compound’s conformation, enhancing its crystallinity or stability under physiological conditions.
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-phenoxyacetamide is a complex organic compound notable for its unique structural features, including a cyclopropyl group, a furan moiety, and a phenoxyacetamide functional group. This compound has garnered attention in medicinal chemistry and agricultural applications due to its potential biological activities.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 316.35 g/mol. The structure allows for various chemical interactions that enhance its bioactivity.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.35 g/mol |
| Key Functional Groups | Cyclopropyl, Furan, Phenoxyacetamide |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : Compounds with furan and phenoxy groups have been linked to anti-inflammatory effects. Studies suggest that derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation .
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the furan ring enhances the compound's ability to interact with bacterial targets .
- Herbicidal Potential : The phenoxyacetamide structure is known for disrupting plant growth processes, indicating potential applications in agriculture as herbicides.
- Antioxidant Activity : In vitro studies have demonstrated that derivatives of this compound possess significant antioxidant properties, which are crucial for combating oxidative stress in biological systems .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound’s functional groups allow it to bind effectively to enzyme active sites, modulating their activity.
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to biological macromolecules.
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A study evaluated various furan derivatives against E. coli, revealing significant inhibition at concentrations as low as 64 µg/mL .
- Anti-inflammatory Evaluation : Research involving carrageenan-induced inflammation models demonstrated that furan derivatives exhibited COX inhibitory activity comparable to established anti-inflammatory drugs like rofecoxib .
- Herbicidal Activity Assessment : Experiments indicated that phenoxyacetamides disrupt plant growth by interfering with hormonal pathways, suggesting their potential as herbicides .
Q & A
Q. Optimization strategies :
- Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
- Monitor reaction progress via TLC or in-situ IR spectroscopy to minimize side products.
- Adjust solvent polarity (e.g., switch from THF to acetonitrile) to improve yield in cyclopropane ring formation .
Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers prioritize?
Q. Key techniques :
- ¹H/¹³C NMR :
- Cyclopropyl protons appear as distinct multiplets at δ 0.5–1.5 ppm.
- Furan ring protons resonate as doublets (δ 6.2–7.4 ppm) with coupling constants J = 1.8–3.0 Hz .
- Acetamide carbonyl (C=O) at δ 165–170 ppm in ¹³C NMR .
- IR spectroscopy :
- Stretching vibrations for hydroxyl (-OH) at 3200–3500 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹ .
- Mass spectrometry (HRMS) :
- Molecular ion peak [M+H]⁺ at m/z 358.1652 (calculated for C₁₉H₂₁NO₅) .
Validation : Cross-reference spectral data with computational tools (e.g., ACD/Labs or MNova) to confirm assignments .
Advanced Research Questions
How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?
Case example : If PASS prediction suggests strong enzyme inhibition (Pa > 0.7) but in vitro assays show low activity:
- Orthogonal assays : Validate using both enzymatic (e.g., fluorescence-based) and cellular (e.g., Alamar Blue) assays to rule out false negatives .
- Purity checks : Confirm compound integrity via HPLC (retention time ≥98% pure) and LC-MS to detect degradation products .
- Structural analogs : Compare activity with derivatives (e.g., fluorophenoxy or methylphenoxy variants) to identify SAR trends .
Mitigation : Use molecular dynamics (MD) simulations to assess binding mode flexibility, which may explain discrepancies between docking and experimental results .
What advanced computational modeling approaches are suitable for studying the interaction mechanisms of this compound with biological targets?
Q. Methodologies :
- Molecular docking :
- QSAR modeling :
- Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity across analogs .
- Free energy perturbation (FEP) :
Validation : Correlate docking scores (e.g., Glide SP score ≤ -8.0 kcal/mol) with IC₅₀ values from enzymatic assays .
How can enantiomeric purity be ensured during synthesis, and what analytical methods are recommended for chiral resolution?
Challenges : The compound contains a stereogenic center at the hydroxyethyl group.
- Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry .
- Resolution :
- Chiral HPLC : Employ columns like Chiralpak IA-3 with hexane:isopropanol (90:10) to separate enantiomers (retention time difference ≥2 minutes) .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated curves .
What strategies are effective for metabolite profiling and stability testing under physiological conditions?
Q. Approaches :
- In vitro stability :
- Incubate with liver microsomes (human or rat) at 37°C, and monitor degradation via LC-MS/MS over 24 hours .
- Key metabolites: Hydroxylation at the cyclopropane ring (major) and furan ring oxidation (minor) .
- pH stability : Test solubility and degradation in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
Data interpretation : Use software like MetabolitePilot or XCMS for metabolite identification and pathway mapping .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
